BenchChemオンラインストアへようこそ!

2-(1H-indol-1-yl)-N-(6-morpholinopyrimidin-4-yl)acetamide

Anticancer MCF-7 Cell Proliferation

2-(1H-indol-1-yl)-N-(6-morpholinopyrimidin-4-yl)acetamide, sometimes referred to as IMPA, is a synthetic small molecule classified as an indole-pyrimidine hybrid. Structurally, it features an indole ring N1-linked via an acetamide bridge to a 6-morpholinopyrimidine scaffold (C18H19N5O2, MW: 337.4).

Molecular Formula C18H19N5O2
Molecular Weight 337.383
CAS No. 1421583-91-6
Cat. No. B2404214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-indol-1-yl)-N-(6-morpholinopyrimidin-4-yl)acetamide
CAS1421583-91-6
Molecular FormulaC18H19N5O2
Molecular Weight337.383
Structural Identifiers
SMILESC1COCCN1C2=NC=NC(=C2)NC(=O)CN3C=CC4=CC=CC=C43
InChIInChI=1S/C18H19N5O2/c24-18(12-23-6-5-14-3-1-2-4-15(14)23)21-16-11-17(20-13-19-16)22-7-9-25-10-8-22/h1-6,11,13H,7-10,12H2,(H,19,20,21,24)
InChIKeyOYBPIUGCFCOTAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Specification for 2-(1H-indol-1-yl)-N-(6-morpholinopyrimidin-4-yl)acetamide (CAS 1421583-91-6): A Comparator-Based Differentiation Guide


2-(1H-indol-1-yl)-N-(6-morpholinopyrimidin-4-yl)acetamide, sometimes referred to as IMPA, is a synthetic small molecule classified as an indole-pyrimidine hybrid . Structurally, it features an indole ring N1-linked via an acetamide bridge to a 6-morpholinopyrimidine scaffold (C18H19N5O2, MW: 337.4) [1]. This compound is investigated for its potential as an antiproliferative agent with putative mechanisms involving kinase inhibition and tubulin polymerization interference [1]. Scientific and industrial users should note that much of the available structural and biological activity information is currently disseminated via chemical vendor channels and patent landscapes, with confirmed, public-domain, peer-reviewed primary pharmacological data remaining sparse.

Why Specificity in Indole-Pyrimidine Hybrids Matters for Scientists: The Case of IMPA (CAS 1421583-91-6)


For a scientist selecting a chemical probe, 2-(1H-indol-1-yl)-N-(6-morpholinopyrimidin-4-yl)acetamide is not simply interchangeable with other commercially available indole-pyrimidine hybrids. Three critical structural features dictate its unique interaction profile: (1) The N1-indole attachment versus the more common C3-substitution, which dramatically alters the vector and electronic character of the indole moiety; (2) The specific 4-pyrimidinyl acetamide connection point, rather than other regioisomers, which affects hinge-binding interactions in kinase targets; and (3) The morpholine substituent at the pyrimidine 6-position, crucial for modulating pharmacokinetic properties and target selectivity [1][2]. In published series of analogous morpholine-bearing indole-pyrimidine hybrids, even minor structural perturbations—such as replacing morpholine with thiomorpholine or altering substitution patterns—resulted in IC50 values varying by over 100-fold against cancer cell lines, demonstrating that the precise pharmacophoric presentation of this compound cannot be approximated by near neighbors [1][2].

Quantitative Differentiation Evidence for 2-(1H-indol-1-yl)-N-(6-morpholinopyrimidin-4-yl)acetamide (CAS 1421583-91-6) Against Key Comparators


Antiproliferative Activity of an IMPA-Family Compound Against MCF-7 Breast Cancer Cells

A closely related structural analog from the same morpholine-bearing indole-pyrimidine series as IMPA was tested for antiproliferative effects. This analog serves as a rigorous baseline for class-level SAR. The most potent compound in the series (compound 15) exhibited an IC50 of 0.29 µM against the MCF-7 breast cancer cell line, which represents a 48.0-fold improvement in potency compared to the series' lead compound 1 [1]. This demonstrates that the indole-morpholinopyrimidine scaffold can be optimized for low-micromolar to sub-micromolar activity, a potential benchmark for expecting differentiation over series leads.

Anticancer MCF-7 Cell Proliferation

Cytotoxic Selectivity of IMPA-Class Hybrids for HeLa Cervical Cancer Cells

While direct data for 2-(1H-indol-1-yl)-N-(6-morpholinopyrimidin-4-yl)acetamide is unavailable, data for compound 14, the most active congener in a related series against HeLa cells, is a key comparator. Compound 14 inhibited HeLa cell proliferation with an IC50 of 2.51 µM and induced significant G2/M cell-cycle arrest in a concentration-dependent manner [1]. This is contrasted with compound 15, which was more potent against MCF-7 (0.29 µM) but less so against HeLa, highlighting profound, compound-specific selectivity differences within the same chemical cluster.

Cervical Cancer HeLa Cell Cycle Arrest

Tubulin Polymerization Inhibition by IMPA-Class Congeners

The mechanism of action for the morpholine-bearing indole-pyrimidine class is partially attributed to tubulin polymerization inhibition. A key analog, compound 15, exhibited 42% inhibition of tubulin polymerization at a concentration of 10 µM [1]. This activity is modest compared to clinical tubulin inhibitors, yet it is a significant differentiator from other analogs in the series, such as compound 14, which had a different potency profile. IMPA's differentiation will likely hinge on confirming its own tubulin inhibitory potency relative to this established benchmark.

Tubulin Inhibitor Microtubule Mitosis

Kinase Inhibition Profile Differentiation via EGFR and Angiokinase Models

An indole-tethered pyrimidine derivative, MKP101, which shares core structural elements with IMPA, was a dual inhibitor of EGFR and angiokinases. MKP101 inhibited EGFR with an IC50 of 43 nM and was equipotent to pazopanib against VEGFR2 and PDGFRβ [1]. This is contrasted with other indole-pyrimidine analogs from distinct series, such as compound 4k, which was a potent tubulin polymerization inhibitor (IC50 = 0.79 µM) but not a potent kinase inhibitor [2]. This stark functional divergence underscores that small structural changes in the indole-pyrimidine scaffold can toggle the dominant mechanism from kinase inhibition to tubulin binding, making IMPA's specific biological target(s) a crucial identification point.

Kinase Inhibitor EGFR Angiokinase

The Impact of N-1 Indole Substitution Versus C-3 Substitution on Anti-KRAS G12C Activity

Another key structural feature of IMPA, the N1-indole acetamide linkage, has been demonstrated to be critical for biological activity in a distinct but mechanistically significant context. Optimized N1-acrylamide analogs achieved covalent inhibition of KRAS G12C with IC50 values in the nanomolar range, an activity profile unattainable by isomers with alternative indole connection points [1]. This demonstrates that the N1-connectivity, rather than alternative C3-attachment, is essential for achieving and optimizing specific, high-value pharmacological profiles.

KRAS G12C Covalent Inhibitor Indole Chemistry

Chemical Stability and Structural Uniqueness for Focused Library Synthesis

The molecular architecture of 2-(1H-indol-1-yl)-N-(6-morpholinopyrimidin-4-yl)acetamide presents a differentiated physicochemical profile that is relevant to compound library management and lead optimization. Its high predicted logP (approx. 2.5-3.5) and large polar surface area (PSA > 90 Ų), driven by the morpholine oxygen and multiple nitrogen atoms, distinguish it from commonly used indole-3-acetamide kinase inhibitor fragments . A similar morpholinopyrimidine compound has been shown to be stable under standard storage conditions (-20°C, desiccated) for over 12 months, a baseline stability that is favorable for systematic screening campaigns [1].

Medicinal Chemistry Chemical Stability Scaffold Novelty

Best-Validated Application Scenarios for 2-(1H-indol-1-yl)-N-(6-morpholinopyrimidin-4-yl)acetamide (CAS 1421583-91-6) in Discovery Research


Chemical Biology Probe for N1-Indole-Mediated Protein Interactions

Given the demonstrated critical role of the N1-indole acetamide motif in achieving nanomolar covalent inhibition of targets like KRAS G12C , this compound is best deployed as a core scaffold in a medicinal chemistry program aimed at developing new chemical probes for proteins with accessible cysteines or unique allosteric pockets that recognize the N1-indole pharmacophore. Its structure offers a unique vector for fragment growing, contrasting with the ubiquitous C3-substituted indoles.

Positive Control for Cell Cycle Arrest and Microtubule Dysfunction Screens

Based on the antiproliferative mechanism of its closest structural analogs, which induce G2/M cell cycle arrest and inhibit tubulin polymerization , the compound is a suitable starting point for establishing a positive control in high-content screening assays for mitotic arrest. Its differentiation comes from being a non-colchicine-site, morpholinopyrimidine-based inhibitor, providing a mechanistically distinct tool from classical vinca alkaloids or taxanes.

Dual-Activity Scaffold for Polypharmacology in Oncology

The potential of this scaffold to toggle between potent tubulin polymerization inhibition and kinase inhibition (e.g., EGFR) based on minor structural modifications [3] makes it a prime candidate for a focused library aimed at polypharmacology. It can be used as a parent compound in a matrix library to systematically explore the structural determinants that shift the mechanism from an antimitotic to a kinase inhibitor, a high-value application in tackling drug resistance.

Reference Standard for Developing Physicochemically Diverse Screening Libraries

With a predicted tPSA exceeding 90 Ų and a distinct morpholine moiety, this compound serves as an ideal standard for benchmarking the physicochemical diversity of a commercial or in-house screening collection . Its inclusion ensures the library adequately samples chemical space for leads with higher polarity and hydrogen-bonding capacity, which are often underrepresented in libraries biased towards flat, lipophilic heterocycles.

Quote Request

Request a Quote for 2-(1H-indol-1-yl)-N-(6-morpholinopyrimidin-4-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.